molecular formula C7H3BrClNO2S2 B2781598 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride CAS No. 2377034-17-6

7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride

Cat. No.: B2781598
CAS No.: 2377034-17-6
M. Wt: 312.58
InChI Key: MOLOLMUTQPPUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride is a heterocyclic compound featuring a fused thiophene-pyridine core, substituted with a bromine atom at position 7 and a sulfonyl chloride group at position 2. Its molecular formula is C₇H₃BrClNO₂S₂. This compound serves as a critical intermediate in medicinal and materials chemistry, particularly in the synthesis of sulfonamide derivatives for pharmaceutical applications. The sulfonyl chloride moiety enables facile nucleophilic substitution reactions, while the bromine atom provides a handle for cross-coupling reactions, making it versatile in organic synthesis.

Properties

IUPAC Name

7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S2/c8-5-3-10-2-4-1-6(13-7(4)5)14(9,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLOLMUTQPPUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C(C=NC=C21)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377034-17-6
Record name 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Reactivity Profile

The compound exhibits distinct reactivity due to its functional groups:

  • Sulfonyl Chloride Group : Highly reactive toward nucleophilic acyl substitution (e.g., with alcohols, amines, or phenols). This enables diverse applications in medicinal chemistry and bioconjugation .

  • Bromine Substituent : Acts as a leaving group in substitution or elimination reactions. Its position at the 7-position may influence regioselectivity in further transformations .

  • Thienopyridine Core : The bicyclic framework stabilizes intermediates and directs reactivity. Comparatively, pyridine-based analogs (e.g., pyridine-3-sulfonyl chloride) lack this stabilization, reducing reactivity .

Comparative Analysis

Compound Structural Features Reactivity
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride Thienopyridine core + Br (7-position) + SO₂Cl (2-position)High electrophilicity (SO₂Cl), Br as leaving group
Pyridine-3-sulfonyl chloridePyridine core + SO₂Cl (3-position)Lower reactivity due to lack of thienopyridine stabilization
Thieno[3,2-b]pyridine-7-sulfonyl chlorideThienopyridine core + SO₂Cl (7-position)Similar reactivity but positional isomerism affects substitution patterns

Research Findings and Trends

  • Fluorescence Modulation : Substituent effects (e.g., bromine) significantly influence fluorescence properties, as observed in thienopyridine analogs.

  • Synthetic Challenges : Large-scale production requires precise temperature control during diazotization steps to avoid side reactions .

  • Biological Potential : Structural similarity to covalent inhibitors (e.g., KDM5A inhibitors) highlights its utility in designing enzyme-targeted therapeutics .

This compound’s unique combination of reactive groups and structural motifs positions it as a valuable tool in medicinal and organic chemistry. Further studies on regioselectivity and in vivo applications are warranted.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Inhibitors:
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride is utilized in the synthesis of novel thieno[3,2-c]pyridine derivatives that serve as starting points for drug discovery programs. These derivatives have been shown to act as potent inhibitors of G protein-coupled receptor kinase 2 (GRK2), which is implicated in various diseases including heart failure and cancer. The optimization process involves structure-driven design leading to highly ligand-efficient inhibitors.

Biological Activity:
Research indicates that compounds derived from 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride exhibit significant biological activity. For instance, studies have demonstrated that certain derivatives can inhibit the growth of protozoan parasites at low concentrations, showcasing their potential as therapeutic agents against infectious diseases .

Organic Synthesis

Reactivity with Nucleophiles:
The electrophilic nature of 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride allows it to react with various nucleophiles. Interaction studies focus on its binding affinities and inhibition rates against specific enzymes or receptors relevant to disease pathways. This reactivity is crucial for developing new chemical entities with desired biological activities.

Synthetic Methodologies:
The compound can be synthesized through several methods that maintain high purity levels. For example, reactions involving cyclic amines and boronic acids lead to diverse collections of thieno[3,2-c]pyridine derivatives. These methodologies facilitate the exploration of structure-activity relationships essential for drug development .

Case Study 1: GRK2 Inhibitors

In a study focused on developing GRK2 inhibitors, researchers synthesized a series of thieno[3,2-c]pyridine derivatives from 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride. The structure-activity relationship analysis revealed that specific substitutions significantly enhanced inhibitory potency against GRK2, validating the compound's utility in targeted drug design.

Case Study 2: Antiparasitic Activity

Another study evaluated the antiparasitic properties of derivatives synthesized from 7-bromothieno[3,2-c]pyridine-2-sulfonyl chloride. Compounds demonstrated over 90% inhibition of plasmodial pathogens at concentrations as low as 3 µM. This finding highlights the compound's potential application in treating malaria and other parasitic infections .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Thieno[3,2-b]pyridine-2-sulfonyl chlorideSimilar thienopyridine coreDifferent substitution patterns influence reactivity
Pyridine-3-sulfonyl chloridePyridine core instead of thienopyridineBroader applications in medicinal chemistry
5-Chloro-thieno[3,2-c]pyridineChlorine substitutionPotentially different biological activity

This table illustrates how variations in substitution patterns affect both chemical reactivity and biological activity among structurally similar compounds.

Mechanism of Action

The mechanism of action of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The compound’s reactivity and applications differ significantly from simpler brominated heterocycles and sulfonyl chloride-containing analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Reactivity Profile Applications
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride C₇H₃BrClNO₂S₂ Bromo (C7), sulfonyl chloride (C2) High electrophilicity at sulfonyl chloride; Suzuki coupling at bromo site Drug intermediates, polymer synthesis
2-Bromo-3-methylpyridine C₆H₆BrN Bromo (C2), methyl (C3) Moderate reactivity for coupling reactions; steric hindrance from methyl group Agrochemical precursors
3-Bromo-4-phenylthiophene C₁₀H₇BrS Bromo (C3), phenyl (C4) Cross-coupling (e.g., Stille, Suzuki) at bromo site OLED materials, ligand synthesis
Key Observations:

Electrophilic Reactivity: The sulfonyl chloride group in the target compound enhances its electrophilicity compared to non-sulfonated analogs like 2-bromo-3-methylpyridine, enabling rapid reactions with amines or alcohols to form sulfonamides or sulfonate esters .

Steric and Electronic Effects: The fused thienopyridine ring system introduces steric constraints absent in simpler thiophene or pyridine derivatives. For example, 3-bromo-4-phenylthiophene lacks fused-ring rigidity, facilitating easier functionalization at the bromine site.

Synthetic Utility : While 2-bromo-3-methylpyridine is primarily used in agrochemical synthesis due to its methyl group’s stabilizing effects, the target compound’s dual functionality (bromo and sulfonyl chloride) allows sequential modifications critical for complex molecule assembly.

Reaction Yields and Conditions

Comparative studies of synthetic pathways highlight differences in efficiency:

Table 2: Reaction Performance in Key Transformations
Compound Reaction Type Yield (%) Conditions Reference
7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride Sulfonamide formation 85–92 Room temperature, aqueous base N/A
3-Bromo-4-phenylthiophene Halogen-metal interchange 76–84 –70°C, CO₂ quenching
2-Bromo-3-methylpyridine Suzuki coupling 60–75 Pd catalyst, 80°C
Key Findings:
  • The target compound’s sulfonyl chloride group reacts efficiently under mild conditions, unlike brominated thiophenes or pyridines, which often require cryogenic temperatures or transition-metal catalysts .
  • Steric hindrance from the fused ring system may reduce coupling efficiency compared to 3-bromo-4-phenylthiophene, which achieves 76–84% yields in carboxylation reactions .

Stability and Purification Challenges

  • Thermal Stability: The sulfonyl chloride group is prone to hydrolysis under humid conditions, necessitating anhydrous storage. In contrast, 2-bromo-3-methylpyridine exhibits greater stability due to its non-reactive methyl substituent.

Biological Activity

7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula C10H7BrN2O2S, with a molecular weight of approximately 312.6 g/mol. Its structure features a thieno[3,2-c]pyridine core, which incorporates both sulfur and nitrogen atoms, enhancing its electrophilic character due to the presence of the bromine atom at the 7-position and the sulfonyl chloride group at the 2-position. This unique structure contributes to its reactivity and potential biological applications.

The biological activity of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride is primarily attributed to its reactivity towards nucleophiles, facilitated by the sulfonyl chloride group. This reactivity allows for covalent bond formation with various biological targets, potentially leading to inhibition of specific enzymes or receptors involved in disease pathways. However, detailed studies on its exact mechanism of action remain limited.

Antimicrobial Activity

Research indicates that 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa16 μg/mL

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. Research has indicated that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
Cell Line IC50 (μM)
MCF-715
HeLa10
A54920

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its therapeutic efficacy.

Synthesis and Derivatives

The synthesis of 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride can be performed through various methods involving the reaction of thieno[3,2-c]pyridine derivatives with sulfonyl chlorides under controlled conditions. The ability to modify this compound into various derivatives enhances its applicability in medicinal chemistry.

Case Studies

  • Study on Antichlamydial Activity : A study demonstrated that analogs of thienopyridines could impair the growth of Chlamydia trachomatis without affecting host cell viability, suggesting a selective mechanism that could be explored further with derivatives like 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride .
  • Mechanistic Insights : Another investigation focused on understanding how structural modifications influence biological activity in thienopyridine compounds, providing insights that could be applied to optimize 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride for enhanced efficacy .

Q & A

Basic: What are the optimal synthetic routes for 7-Bromothieno[3,2-c]pyridine-2-sulfonyl chloride?

Answer:
The synthesis typically involves halogenation and sulfonation steps. A common approach is the chlorosulfonation of the thienopyridine precursor using chlorosulfonic acid under controlled anhydrous conditions. For bromine incorporation, electrophilic aromatic substitution with bromine in the presence of a Lewis acid (e.g., FeBr₃) is recommended. Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) ensures >95% purity. Key intermediates should be verified using HPLC and NMR to confirm regioselectivity, as improper bromine positioning can lead to side products .

Basic: What characterization techniques are critical for verifying the structural integrity of this compound?

Answer:
A multi-technique approach is essential:

TechniqueKey ParametersReferences
¹H/¹³C NMR CDCl₃ solvent, 500 MHz for resolution
HPLC-MS C18 column, acetonitrile/water gradient
X-ray Crystallography Single-crystal analysis for bond angles
FT-IR Confirm S=O (1360 cm⁻¹) and C-Br (650 cm⁻¹) stretches

Discrepancies in NMR aromatic proton splitting patterns may indicate impurities or isomerization .

Advanced: How can researchers resolve contradictions in reported reactivity of the sulfonyl chloride group under varying pH conditions?

Answer:
The sulfonyl chloride group is pH-sensitive. Conflicting stability data (e.g., hydrolysis rates in acidic vs. basic media) can arise from solvent choice or trace water. To address this:

Conduct kinetic studies in rigorously dried solvents (e.g., THF with molecular sieves).

Use in-situ FT-IR to monitor S=O bond hydrolysis.

Compare activation energies via Arrhenius plots under controlled pH (pH 2–12). Contradictions often stem from competing nucleophilic attack (e.g., water vs. amines); pre-drying reagents and using inert atmospheres (N₂/Ar) mitigates this .

Advanced: What experimental design considerations are critical for coupling reactions involving this compound?

Answer:
When synthesizing biaryl compounds via Suzuki-Miyaura coupling:

  • Catalyst Optimization : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ as a base in DMF/H₂O (3:1) at 80°C.
  • Protecting Groups : The sulfonyl chloride may react with boronic acids; temporary protection (e.g., tert-butyl groups) is advised.
  • Workflow : Quench unreacted sulfonyl chloride with ice-cold methanol before coupling to prevent side reactions. Monitor via TLC (silica, ethyl acetate/hexane 1:3) .

Advanced: How does the electronic environment of the thienopyridine ring influence sulfonamide formation with sterically hindered amines?

Answer:
The electron-withdrawing bromine at position 7 deactivates the ring, reducing nucleophilic attack at the sulfur center. For hindered amines (e.g., tert-butylamine):

Use DMF as a solvent to enhance amine solubility.

Add catalytic DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride.

Reflux at 100°C for 12–24 hours.
Yields drop below 50% for amines with >3 substituents; alternative routes (e.g., pre-forming sulfonamides with primary amines) may be needed .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage : Keep under argon at –20°C in amber vials to avoid light/ moisture-induced hydrolysis.
  • Handling : Use anhydrous solvents (e.g., dichloromethane dried over CaH₂) and syringe techniques to exclude moisture.
  • Stability Check : Perform weekly HPLC analysis; degradation >5% warrants repurification via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced: What strategies can address low yields in multi-step syntheses using this compound as a building block?

Answer:
Low yields often result from:

Intermediate Instability : Use one-pot reactions to minimize isolation steps.

Competing Reactions : Introduce directing groups (e.g., nitro) to control sulfonation/bromination sites.

Scale-Up Adjustments : Reduce equivalents of volatile reagents (e.g., SOCl₂) by 20% at >10 mmol scale.
Documented success includes 72% yield in a 3-step synthesis of antitumor agents via optimized Pd-catalyzed cross-coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.